

RG3039 chemical structure and properties

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Compound of Interest		
Compound Name:	RG3039	
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RG3039: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG3039 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2] Initially developed for the treatment of Spinal Muscular Atrophy (SMA), **RG3039** has been the subject of extensive preclinical research and has undergone Phase 1 clinical evaluation in healthy volunteers. This document provides a detailed technical overview of **RG3039**, encompassing its chemical structure, physicochemical properties, mechanism of action, synthesis, preclinical and clinical data, and relevant experimental protocols.

Chemical Structure and Properties

RG3039, also known as PF-06687859, is a C5-substituted 2,4-diaminoquinazoline derivative. [2]

Chemical Name: 5-[[1-[(2,6-dichlorophenyl)methyl]-4- piperidinyl]methoxy]-2,4- quinazolinediamine Molecular Formula: C₂₁H₂₃Cl₂N₅O[1] Molecular Weight: 432.35 g/mol [1]

Table 1: Physicochemical Properties of **RG3039**



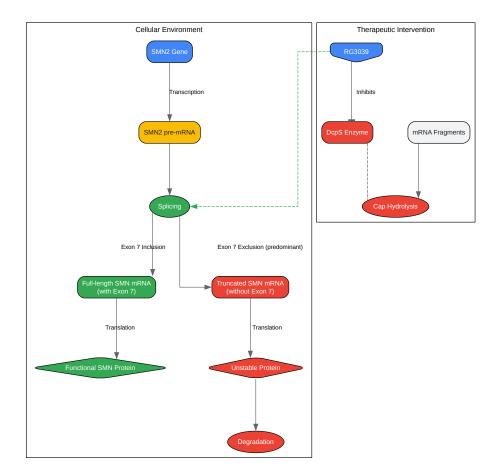
Property	Value	Source
Physical State	Solid	[3]
Solubility	Soluble in DMSO (5 mg/mL); Insoluble in water and ethanol	[1][4]
Storage	-20°C as a solid	[3]
UV/Vis. λmax	222, 244 nm	[3]
Purity	≥98%	[3]

Mechanism of Action

RG3039's primary mechanism of action is the potent and selective inhibition of the mRNA decapping scavenger enzyme (DcpS).[2] DcpS is involved in the final step of mRNA degradation, hydrolyzing the 5' cap structure (m⁷GpppN) of mRNA fragments.

In the context of Spinal Muscular Atrophy (SMA), the therapeutic rationale for inhibiting DcpS is linked to the SMN2 gene. SMA is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in most of the transcribed mRNA, resulting in a truncated, unstable protein. By inhibiting DcpS, **RG3039** is thought to modulate the cellular environment to favor the inclusion of exon 7 in the SMN2 transcript, thereby increasing the production of full-length, functional SMN protein.





Modulates Splicing Environment (Increased Exon 7 Inclusion)

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Caption: Proposed mechanism of action for RG3039 in SMA.



Synthesis

A detailed, step-by-step synthesis protocol for **RG3039** is not publicly available. The synthesis of the C5-substituted 2,4-diaminoquinazoline derivative **RG3039** was completed by Repligen Corporation.[2] The general class of 2,4-diaminoquinazolines can be synthesized through methods such as the nucleophilic addition/cyclization of anthranilonitriles with isothiocyanate derivatives.

Preclinical Data

RG3039 has undergone extensive preclinical evaluation in mouse models of SMA. These studies have demonstrated its ability to cross the blood-brain barrier, inhibit DcpS in the central nervous system, and improve disease phenotypes.

Table 2: In Vitro and In Vivo Potency of RG3039

Parameter	Value	Species/System	Source
DcpS IC ₅₀	4.2 ± 0.13 nM	Human (in vitro)	[2]
DcpS IC90	40 nM	Human (in vitro)	[2]
DcpS Inhibition (in vivo)	>90%	Mouse brain	

Table 3: Pharmacokinetic Parameters of **RG3039** in Adult Wild-Type Mice (10 mg/kg, oral administration)

Parameter	Plasma	Brain
C _{max} (ng/mL or ng/g)	130 ± 19	1200 ± 160
T _{max} (h)	4	8
AUC ₀₋₂₄ (ng·h/mL or ng·h/g)	1500 ± 190	25000 ± 2900
t ₁ / ₂ (h)	6.8	21
Brain/Plasma Ratio	-	17



Source: Adapted from Gogliotti et al., 2013.

Table 4: Dose-Dependent Survival in 2B/- SMA Mice

Dose (mg/kg/day, p.o.)	Median Lifespan (days)
Vehicle	18.5
0.25	20
0.5	22
2.5	123
10	134
20	112

Source: Adapted from Gogliotti et al., 2013.

Clinical Data

RG3039 has been evaluated in a Phase 1 clinical trial in healthy volunteers. The study was a blinded, ascending, single-dose trial involving 32 participants.

The key findings from the Phase 1 trial were:

- Safety and Tolerability: RG3039 was well-tolerated at all doses administered, with no serious adverse events reported.[5][6]
- Pharmacodynamics: The data demonstrated a dose-related drug response, achieving over 90% inhibition of the target enzyme DcpS in peripheral blood cells for 48 hours with a single dose.[2][7]

Despite these promising early results, the development of **RG3039** for SMA was discontinued as it did not lead to an increase in SMN protein levels in humans.

Experimental Protocols DcpS Inhibition Assay (Ex Vivo)



This protocol describes the measurement of DcpS enzyme activity in tissue homogenates from **RG3039**-treated animals.

- Tissue Homogenization: Brain tissues are collected from treated and control animals and homogenized in an appropriate buffer.
- Protein Quantification: The protein concentration of the homogenates is determined using a standard method (e.g., BCA assay).
- Decapping Reaction: A defined amount of protein extract (e.g., 20 μg) is incubated with a radiolabeled m⁷GpppG cap analog substrate in a decapping buffer.
- Reaction Termination: The reaction is stopped at a specific time point.
- Analysis: The reaction products are separated by thin-layer chromatography (TLC) and visualized and quantified using a phosphorimager. The degree of DcpS inhibition is determined by comparing the amount of cleaved cap analog in samples from RG3039treated animals to that in vehicle-treated controls.



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